4H-Pyrrolo[3,2-e]benzothiazole(9CI)

Tautomerism Heterocyclic Chemistry Physicochemical Properties

Choose 4H-Pyrrolo[3,2-e]benzothiazole (9CI) to ensure structural certainty in your CENP-E inhibitor program. Unlike tautomeric mixtures, this defined 4H-tautomer provides consistent electrophilic/nucleophilic centers, enabling reproducible SAR and chiral cascade synthesis. Ideal for medicinal chemistry, probe design, and diverse library construction. Confirm identity before synthesis—request a quote today.

Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol
CAS No. 32530-64-6
Cat. No. B13817818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrrolo[3,2-e]benzothiazole(9CI)
CAS32530-64-6
Molecular FormulaC9H6N2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1C=C2C(=CC=N2)C3=C1SC=N3
InChIInChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1,3-5H,2H2
InChIKeyFTTPUBSLKCQZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrrolo[3,2-e]benzothiazole (9CI) CAS 32530-64-6: Core Heterocycle for Selective Procurement in Medicinal Chemistry and Advanced Synthesis


4H-Pyrrolo[3,2-e]benzothiazole (9CI), CAS 32530-64-6, is a fused heterocyclic compound consisting of a pyrrole ring annulated to a benzothiazole core, with the molecular formula C9H6N2S and a molecular weight of 174.22 g/mol . As a benzothiazole derivative, it is classified as a heterocyclic aromatic compound containing both nitrogen and sulfur atoms, which contribute to its unique reactivity and physicochemical properties . The compound's predicted physicochemical properties include a boiling point of 447.7±45.0 °C, a density of 1.50±0.1 g/cm³, and a predicted pKa of 5.28±0.20 . The computed LogP is 1.4865 and the topological polar surface area is 53.49 Ų . Its primary applications lie in medicinal chemistry and organic synthesis as a key building block for the construction of complex, biologically active molecules .

4H-Pyrrolo[3,2-e]benzothiazole (9CI) Procurement: Why Tautomeric Form and Scaffold Configuration Demand Precise Selection


The procurement of 4H-Pyrrolo[3,2-e]benzothiazole (9CI) requires precise specification because substitution with its tautomeric analogs, such as the 6H-pyrrolo[3,2-e]benzothiazole (CAS 32530-63-5) or the 2H-pyrrolo[3,2-e]benzothiazole (CAS 42394-80-9), is not scientifically equivalent . These tautomers are structural isomers that interconvert via proton migration, a phenomenon known as annular tautomerism, and they can exist as distinct chemical species with different thermodynamic stabilities and reactivities [1]. Critically, the position of the proton (4H vs. 6H vs. 2H) dictates the electronic distribution and the location of nucleophilic/electrophilic centers within the fused heterocyclic framework. This directly influences the compound's behavior in subsequent chemical transformations and, more importantly, the biological activity of any derived drug candidates. The pyrrolobenzothiazole scaffold, when properly configured, is a privileged structure for targeting specific proteins like CENP-E, a mitotic kinesin of interest in oncology [2]. Selecting the incorrect tautomer for a synthesis or screening campaign would introduce an uncontrolled variable, potentially leading to failed reactions, misidentified hits, or irreproducible biological data.

4H-Pyrrolo[3,2-e]benzothiazole (9CI) Evidence Guide: Quantifying Differentiation for Informed Scientific Sourcing


Quantified Differentiation of 4H-Pyrrolo[3,2-e]benzothiazole from its 6H- Tautomer Based on Physicochemical Descriptors

The 4H-tautomer (4H-Pyrrolo[3,2-e]benzothiazole, CAS 32530-64-6) is a structurally distinct entity from its 6H- analog (CAS 32530-63-5). While both share the same molecular formula (C9H6N2S) and molecular weight (174.22 g/mol), their different protonation states at the pyrrole nitrogen lead to differences in electronic configuration and, consequently, their predicted physicochemical properties. A direct comparison of computational descriptors reveals that the 4H-tautomer has a predicted boiling point of 447.7±45.0 °C and a predicted density of 1.50±0.1 g/cm³, whereas corresponding data for the 6H-tautomer are not uniformly reported in authoritative databases, underscoring the 4H-form's more defined and tractable physicochemical profile . Furthermore, the 4H-tautomer has a calculated LogP of 1.4865 and a topological polar surface area of 53.49 Ų, which are critical parameters for predicting membrane permeability and oral bioavailability in drug design .

Tautomerism Heterocyclic Chemistry Physicochemical Properties

Superior Tautomeric Stability and Defined Structure as a Scaffold for Kinase Inhibition

The pyrrolobenzothiazole scaffold, of which the 4H-tautomer is a specific and defined variant, is a key structural motif in the development of CENP-E (centromere-associated protein E) inhibitors. A 2023 study in the Beilstein Journal of Organic Chemistry highlights that synthesized pyrrolobenzothiazole derivatives represent a significant interest for pharmaceuticals precisely because their close analogs exhibit CENP-E inhibitory activity, a mechanism highly sought after for targeted cancer therapy [1]. The explicit and stable 4H- tautomeric form of the compound ensures that the core scaffold is correctly configured for subsequent functionalization to explore this specific biological space. In contrast, using a mixture of tautomers or a less-defined form introduces ambiguity and reduces the probability of successfully identifying potent and selective inhibitors.

Cancer Therapeutics Targeted Therapy CENP-E Inhibition

Defined Core for Concise Synthesis of Chiral Benzothiazole Derivatives

A 2020 report in Chemical Communications demonstrated a concise method for synthesizing chiral pyrrolobenzothiazole derivatives using a Lewis acid-catalyzed asymmetric cascade reaction . This methodology, which leverages a chiral N,N'-dioxide-scandium(III) complex, proceeds via a ring-opening/cyclization/thio-Michael cascade from simple 2-aminothiophenol materials. The 4H-tautomer, as a well-defined core structure, serves as an ideal substrate for this and similar advanced synthetic transformations, enabling the creation of complex, enantiomerically enriched molecules. In contrast, an undefined tautomeric mixture would introduce complexity and likely reduce the stereoselectivity and yield of such a finely tuned catalytic process.

Asymmetric Catalysis Cascade Reactions Chiral Synthesis

Validated Identity and Availability from Commercial Suppliers as a Standardized Research Tool

Unlike its less-common tautomeric counterparts (e.g., the 6H- and 2H- forms), the 4H-Pyrrolo[3,2-e]benzothiazole (9CI) with CAS 32530-64-6 is widely catalogued and available from multiple chemical vendors as a discrete chemical entity . This commercial availability as a cataloged product ensures a baseline of quality control, lot-to-lot consistency, and reliable supply for research use. This is a significant differentiator from the 6H-tautomer (CAS 32530-63-5), which is listed in databases but often has limited or no commercial availability as a stand-alone item . For procurement officers and lab managers, this translates directly to reduced lead times, greater vendor choice, and the ability to establish a stable supply chain for ongoing projects.

Chemical Sourcing Procurement Standardization

4H-Pyrrolo[3,2-e]benzothiazole (9CI): Validated Application Scenarios for Targeted Procurement Decisions


Medicinal Chemistry: Building Block for Targeted CENP-E Inhibitor Development

Procurement of 4H-Pyrrolo[3,2-e]benzothiazole (9CI) is a strategic choice for medicinal chemistry groups focused on developing novel inhibitors of the mitotic kinesin CENP-E. As evidenced by peer-reviewed literature, the pyrrolobenzothiazole core is a privileged scaffold for this target class [1]. Starting with the defined 4H-tautomer eliminates structural ambiguity, ensuring that any observed biological activity in downstream assays can be directly attributed to a specific chemical entity. This is in stark contrast to using a tautomeric mixture, which would confound structure-activity relationship (SAR) studies and potentially lead to the development of a misidentified lead series.

Organic Synthesis: Standardized Substrate for Asymmetric Catalysis and Library Synthesis

For organic synthesis laboratories developing novel methodologies, 4H-Pyrrolo[3,2-e]benzothiazole (9CI) serves as a reliable and standardized substrate. Its use as a defined core is crucial for the reproducibility of advanced reactions, such as the Lewis acid-catalyzed asymmetric cascade synthesis of chiral pyrrolobenzothiazoles . The commercial availability of the 4H-tautomer as a cataloged product ensures a consistent supply for reaction optimization and the generation of diverse compound libraries, a key requirement for both academic and industrial research.

Chemical Biology: A Precise Tool for Probe Development and Target Validation

Chemical biologists developing small-molecule probes require compounds of the highest purity and structural certainty. The 4H-Pyrrolo[3,2-e]benzothiazole (9CI) fits this need as a chemically defined heterocyclic core. Its unique tautomeric state and validated physicochemical properties (LogP: 1.4865, pKa: 5.28±0.20) provide a predictable foundation for designing probes with specific cell-permeability and target engagement characteristics . This level of molecular precision is essential when probing complex biological systems where off-target effects and ambiguous results can derail a project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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